Sudan IV

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Biebrich Scarlet Red

This dye binds to acidic components in cells, such as cytoplasm and muscle fibers. It was historically used for general histological staining []. However, due to its lack of specificity and potential toxicity, it has largely been replaced by more modern dyes.

Sudan IV

This dye has a particular affinity for lipids (fats) and was used to visualize lipid droplets and fatty tissues in cells and tissues []. It remains a valuable tool in some research areas, particularly for studying lipid accumulation in diseases like atherosclerosis.

Limitations of Scarlet Red in Modern Research

While scarlet red dyes have historical significance, their use in modern research has declined due to several limitations:

- Lack of Specificity: Both Biebrich scarlet red and Sudan IV lack specificity, meaning they can bind to multiple cellular components besides their intended targets. This can lead to difficulty in interpreting staining results.

- Toxicity Concerns: Some forms of scarlet red, particularly Biebrich scarlet red, have been linked to potential mutagenic and carcinogenic effects []. Safer alternatives are preferred for researchers and laboratory personnel.

- Availability of Better Options: Modern histological and lipid staining techniques offer dyes with improved specificity, reduced toxicity, and wider color ranges for better visualization.

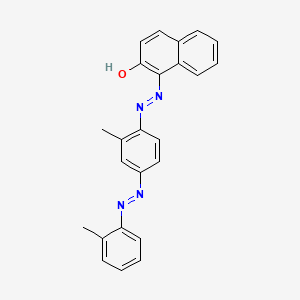

Sudan IV is a lysochrome or fat-soluble dye classified as a diazo dye, with the chemical formula . It appears as reddish-brown crystals and has a melting point of 199 °C, with maximum absorption at wavelengths of 520 nm and 357 nm. This compound is primarily used for staining lipids, triglycerides, and lipoproteins in biological samples, particularly on frozen paraffin sections . Sudan IV is known for its hydrophobic properties, allowing it to effectively stain lipid droplets suspended in aqueous solutions .

Sudan IV has been classified as a category 3 carcinogen by the International Agency for Research on Cancer due to its potential harmful effects over prolonged exposure. It is primarily used in laboratory settings for staining purposes rather than for therapeutic applications. Its biological activity is mainly limited to its role as a staining agent in histology and pathology, where it aids in the visualization of lipid accumulation in tissues such as atherosclerotic plaques .

The synthesis of Sudan IV typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The general steps include:

- Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

- Coupling: The diazonium salt is then reacted with a suitable coupling component, often another aromatic compound that contains hydroxyl or amino groups.

- Purification: The resulting product is purified through recrystallization or chromatography methods.

These synthetic routes yield Sudan IV in its pure form, suitable for laboratory use .

Sudan IV belongs to a family of dyes known for their lipid-staining capabilities. Here are some similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Sudan I | C₁₈H₁₈N₄O | Used for similar staining but less effective than Sudan IV |

| Sudan III | C₂₄H₂₀N₄O | Similar structure; more commonly used in histology |

| Oil Red O | C₂₄H₂₈N₂O₄S | Primarily used for fat staining; more soluble in water |

| Sudan Black B | C₂₄H₂₀N₄O | Used for staining lipids but offers darker coloration |

Sudan IV is unique among these compounds due to its specific absorption characteristics and strong hydrophobicity, making it particularly effective for visualizing lipid-rich tissues without interference from other cellular components .

Purity

Physical Description

Dark brown solid; [Merck Index] Dark red powder; [Aldrich MSDS]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 75 of 391 companies. For more detailed information, please visit ECHA C&L website;

Of the 14 notification(s) provided by 316 of 391 companies with hazard statement code(s):;

H315 (66.14%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (92.72%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

70879-65-1

Wikipedia

Use Classification

General Manufacturing Information

Plastics Material and Resin Manufacturing

2-Naphthalenol, 1-[2-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]diazenyl]-: ACTIVE

Dates

2: MOEGEN P. [A comparison of chlorophyll fluorescence and scarlet red staining in fat determination]. Zentralbl Allg Pathol. 1951 Nov 22;88(1-2):21-3. Undetermined Language. PubMed PMID: 14914075.

3: Hugill JV. Acceleration of healing of skin graft donor sites using scarlet red ointment. Am Surg. 1978 Jun;44(6):352-4. PubMed PMID: 354448.

4: Prasad JK, Feller I, Thomson PD. A prospective controlled trial of Biobrane versus scarlet red on skin graft donor areas. J Burn Care Rehabil. 1987 Sep-Oct;8(5):384-6. PubMed PMID: 3312216.

5: Tan ST, Roberts RH, Blake GB. Comparing DuoDERM E with scarlet red in the treatment of split skin graft donor sites. Br J Plast Surg. 1993 Jan;46(1):79-81. PubMed PMID: 8431748.

6: McEVITT WG. Marked sensitivity to scarlet red ointment; loss of skin grafts and destruction of donor areas. Plast Reconstr Surg (1946). 1946 Sep;1:193-5. PubMed PMID: 21000876.

7: UMEDA M. Production of rat sarcoma by injections of tween 80 solution of scarlet red. Gan. 1958 Mar;49(1):27-31. PubMed PMID: 13548293.

8: UMEDA M. [Production of rat sarcoma by injections of tween 80 solution of scarlet red]. Gan. 1957 Dec;48(4):579-80. Japanese. PubMed PMID: 13524514.

9: Lawrence JE, Blake GB. A comparison of calcium alginate and scarlet red dressings in the healing of split thickness skin graft donor sites. Br J Plast Surg. 1991 May-Jun;44(4):247-9. PubMed PMID: 2059780.

10: Morris WT, Lamb AM. Painless split skin donor sites: a controlled double-blind trial of Opsite, scarlet red and bupivacaine. Aust N Z J Surg. 1990 Aug;60(8):617-20. PubMed PMID: 2202283.

11: UNGER M. A different treatment of chronic purulent otitis media; deep lavage, aeration and application of gold foil membrane bearing ointment of scarlet red. Arch Otolaryngol. 1947 Nov;46(5):670-80. PubMed PMID: 18896820.